

# Spectroscopic and Synthetic Profile of Phenyl 5-bromofuran-2-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Phenyl 5-bromofuran-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a general synthetic protocol for **Phenyl 5-bromofuran-2-carboxylate**. Due to the absence of comprehensive, publicly available experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its constituent moieties and known spectral data of closely related compounds. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel furan-based compounds.

## Chemical Structure and Properties

**Phenyl 5-bromofuran-2-carboxylate** is an aromatic ester derived from 5-bromofuran-2-carboxylic acid and phenol. Its chemical structure combines a halogenated furan ring with a phenyl group, making it a potential candidate for investigation in medicinal chemistry and materials science.

Molecular Formula:  $C_{11}H_7BrO_3$  Molecular Weight: 267.08 g/mol

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Phenyl 5-bromofuran-2-carboxylate**. These

predictions are based on established principles of spectroscopy and data from analogous structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~7.45	d	1H	Furan H-3
~6.50	d	1H	Furan H-4
~7.50	t	2H	Phenyl H-3, H-5
~7.35	t	1H	Phenyl H-4
~7.20	d	2H	Phenyl H-2, H-6

Table 2: Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~157.0	C=O (Ester)
~150.5	Phenyl C-1
~148.0	Furan C-2
~130.0	Phenyl C-4
~126.5	Phenyl C-3, C-5
~122.0	Furan C-5
~121.5	Phenyl C-2, C-6
~120.0	Furan C-3
~115.0	Furan C-4

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~1735-1715	Strong	C=O stretch (ester)
~1600, ~1490	Medium	C=C stretch (aromatic)
~1280-1200	Strong	C-O stretch (ester)
~1020	Medium	C-O-C stretch (furan)
~750	Strong	C-Br stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectral Fragmentation

m/z	Ion
266/268	[M] <sup>+</sup> (Molecular ion peak with bromine isotopes)
189/191	[M - C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
155	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

While specific experimental data for the title compound is not readily available, a general synthetic protocol for its preparation via esterification of 5-bromofuran-2-carboxylic acid with phenol is provided below. This can be achieved through methods such as Fischer esterification or by using coupling agents. A common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with phenol.

## Synthesis of 5-bromofuran-2-carboxylic acid

This starting material can be synthesized by the bromination of 2-furancarboxylic acid[1].

- Procedure: To a solution of 2-furancarboxylic acid in a suitable solvent (e.g.,  $\text{CCl}_4$ ), slowly add bromine ( $\text{Br}_2$ ). The reaction mixture is stirred at a slightly elevated temperature (e.g., 45-50 °C) for an extended period (e.g., 24 hours). The solvent is then removed under reduced pressure, and the resulting solid can be recrystallized from boiling water to yield 5-bromofuran-2-carboxylic acid[1].

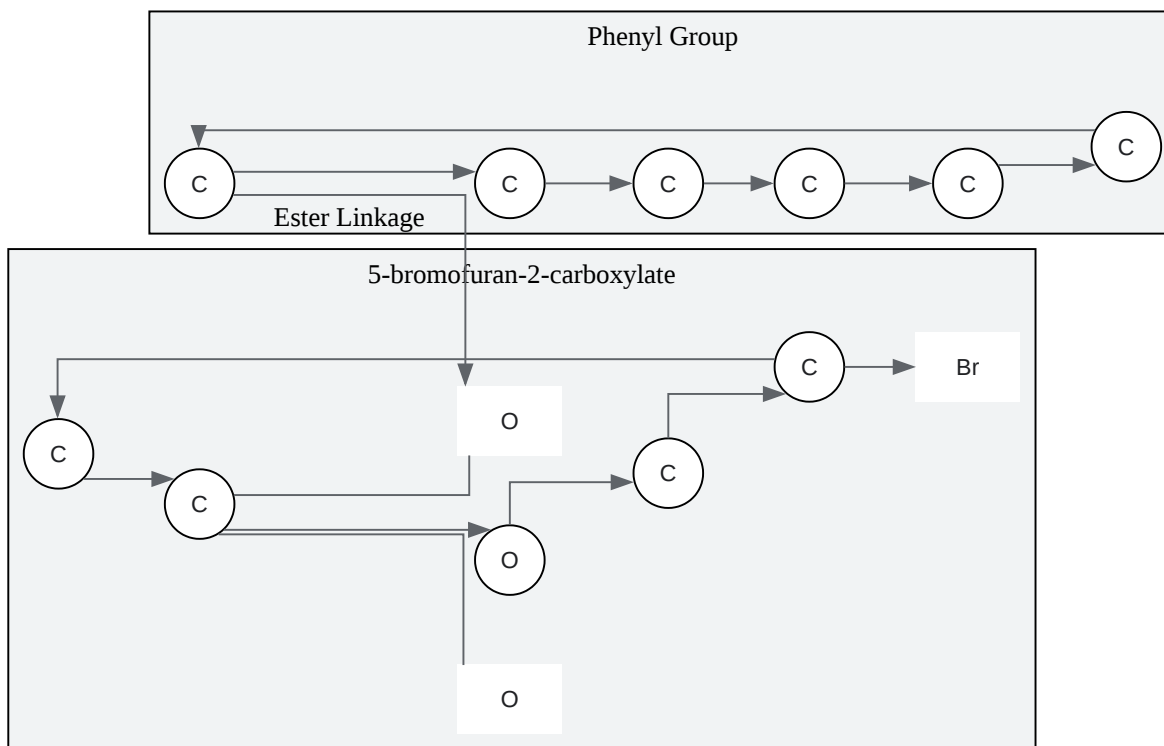
## Esterification of 5-bromofuran-2-carboxylic acid with Phenol

A general procedure for the synthesis of phenyl esters from carboxylic acids involves the use of a coupling agent or conversion to the acid chloride.

- Step 1: Formation of 5-bromofuran-2-carbonyl chloride: 5-bromofuran-2-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically performed in an inert solvent under reflux.
- Step 2: Reaction with Phenol: The resulting 5-bromofuran-2-carbonyl chloride is then reacted with phenol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction is usually carried out in an inert solvent at room temperature or with gentle heating. The final product, **Phenyl 5-bromofuran-2-carboxylate**, can be purified by column chromatography.

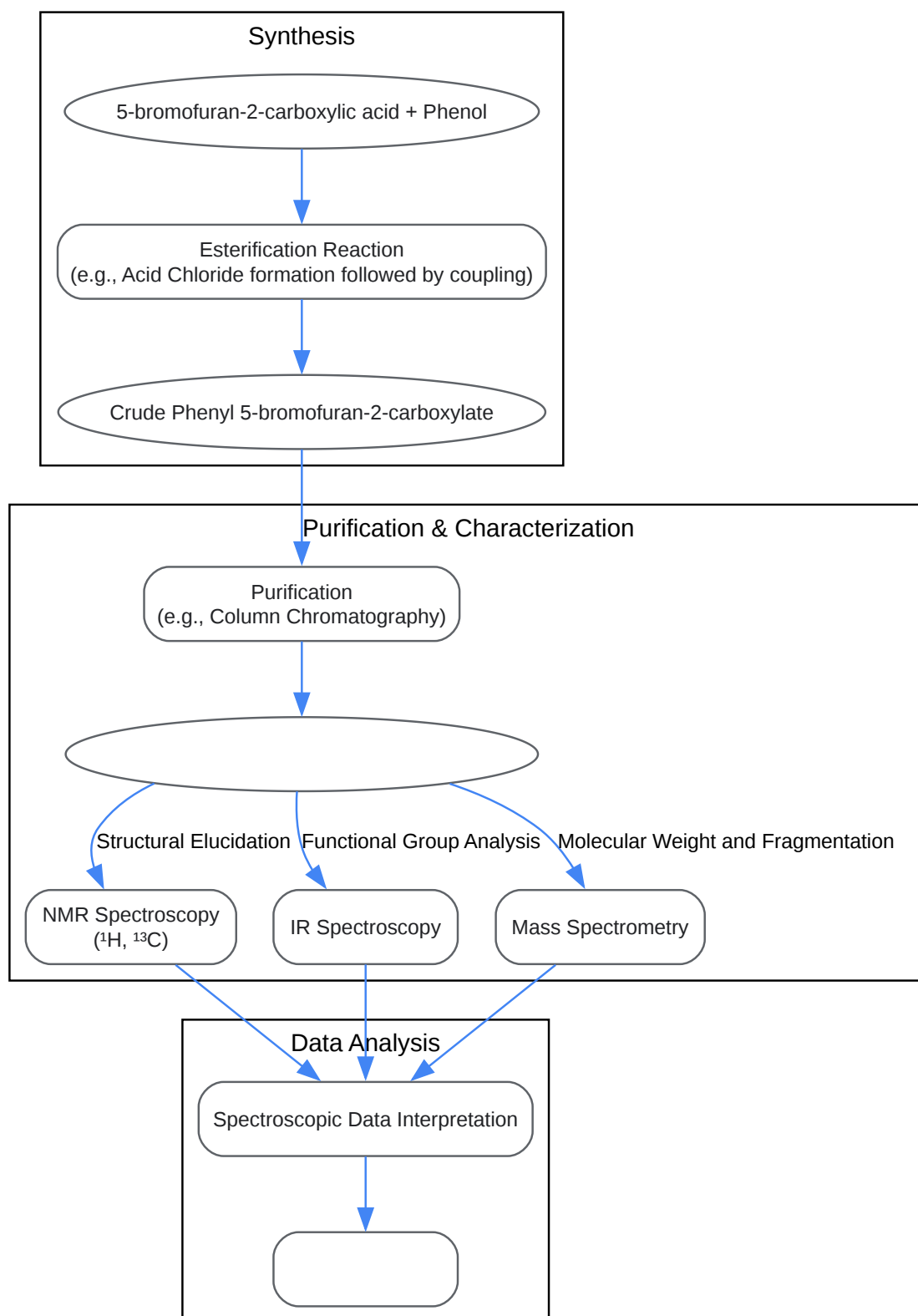
## Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the synthesis and characterization of **Phenyl 5-bromofuran-2-carboxylate**.



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Caption: Chemical Structure of **Phenyl 5-bromofuran-2-carboxylate**.



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Caption: General workflow for synthesis and spectroscopic analysis.

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## References

- 1. mdpi.com [mdpi.com]
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